Lipophilicity: Lower logP vs. Non-Oxo Piperidine-2-carbonitrile
6-Oxopiperidine-2-carbonitrile demonstrates a calculated logP value of -0.292, which is approximately 2 log units lower than the logP of 1.7 reported for piperidine-2-carbonitrile [1]. This marked reduction in lipophilicity is directly attributable to the presence of the 6-oxo lactam moiety, which introduces both a polar carbonyl group and an additional hydrogen bond donor site absent in the non-oxo comparator .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | -0.292 (calculated) |
| Comparator Or Baseline | Piperidine-2-carbonitrile: 1.7 (calculated) |
| Quantified Difference | ΔlogP ≈ 2.0 (target more hydrophilic) |
| Conditions | Calculated values from ChemExper chemical directory; standard computational methods |
Why This Matters
Lower logP translates to improved aqueous solubility and altered chromatographic retention, directly impacting synthetic workup, purification strategy selection, and biological assay compatibility.
- [1] ChemExper Chemical Directory. 6-Oxopiperidine-2-carbonitrile (PHAR036498): logP -0.292. Piperidine-2-carbonitrile (2827886): logP 1.7. View Source
